![molecular formula C11H6Cl2N4 B1598411 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 99971-84-3](/img/structure/B1598411.png)
4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine involves various methods, including substitution of the aryl ring and derivatization of pyrimidine nitrogen at different positions .
Molecular Structure Analysis
The molecular formula of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is C11H6Cl2N4, with a molecular weight of 265.1 g/mol. It contains a six-membered ring with two chlorine atoms and a phenyl group .
Chemical Reactions Analysis
The SAR (structure-activity relationship) reveals that the activity of this compound is influenced by the substitution of mono or di-chlorine at the R1 position of the phenyl ring .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Application in Cancer Research
Field
This compound is used in the field of Cancer Research .
Application
The compound is used in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors . EGFR signaling pathway plays an important role in tumorigenesis and regulates many important biological processes in tumorigenesis and development .
Method
The compound was synthesized from 5-amino-1H-pyrazole-4-carboxamide and urea through two steps including cyclization and chlorination . The structure of the target compound was confirmed by 1H NMR and MS spectrum .
Results
The total yield of the two steps was 49.5% . It has been found that the EGFR signaling pathway plays an important role in tumorigenesis and regulates many important biological processes in tumorigenesis and development .
Application in Anti-inflammatory Research
Field
This compound is used in the field of Anti-inflammatory Research .
Application
Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Method
Numerous methods for the synthesis of pyrimidines are described . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Results
Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . SARs of numerous pyrimidines have been discussed in detail .
Application in Synthesis of N-substituted Azacalix Pyrimidines
Field
This compound is used in the field of Organic Chemistry .
Application
4,6-Dichloropyrimidine was used in the synthesis of N-substituted azacalix pyrimidines .
Method
It was used as starting reagent for the synthesis of disubstituted pyrimidines by tandem amination and Suzuki-Miyaura cross-coupling .
Results
The results of this synthesis were not provided in the source .
Application in Synthesis of Pyrazolopyridine Derivatives
Application
4,6-Dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is used in the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives .
Method
The synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives are systematized according to the method to assemble the pyrazolopyridine system .
Results
The advantages and drawbacks of these methods are considered .
Application in Antibacterial Research
Field
This compound is used in the field of Antibacterial Research .
Application
4,6-Dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and screened for their antibacterial activity against two Gram-negative strains of bacteria: Pseudomonas aeruginosa and Klebsiella pneumonia and two Gram-positive bacteria: Staphylococcus aureus and Enterococcus raffinosus L .
Method
The specific substitutions on the pyrazolopyrimidine ring can significantly influence these activities .
Results
Among the tested compounds, some exhibited higher antibacterial activity than the standard drugs .
Direcciones Futuras
Research on pyrimidine derivatives continues to evolve, aiming to develop more potent and efficacious anticancer drugs with pyrimidine scaffolds. Further investigations into novel analogs possessing enhanced anti-inflammatory activities and minimal toxicity are essential for advancing therapeutic options .
Propiedades
IUPAC Name |
4,6-dichloro-1-phenylpyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2N4/c12-9-8-6-14-17(7-4-2-1-3-5-7)10(8)16-11(13)15-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNFAHSWOCLZGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=NC(=N3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406123 | |
| Record name | 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | |
CAS RN |
99971-84-3 | |
| Record name | 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



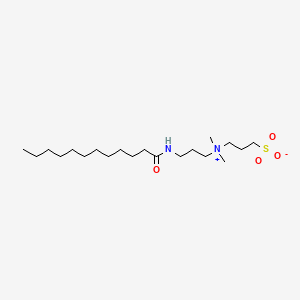
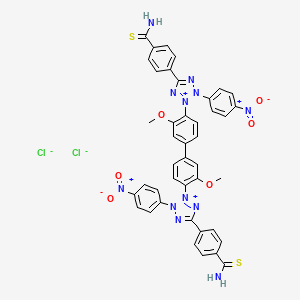
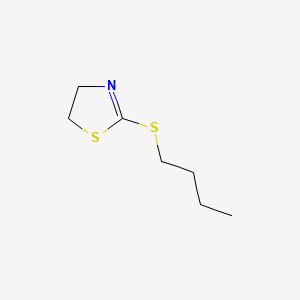
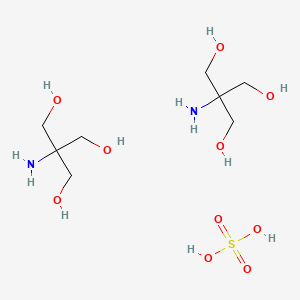

![[(1-Methyl-1h-tetrazol-5-yl)thio]acetic acid](/img/structure/B1598336.png)
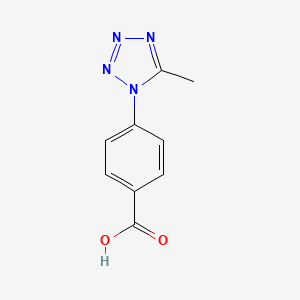
![2-Bromo-1-(4'-bromo-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B1598340.png)
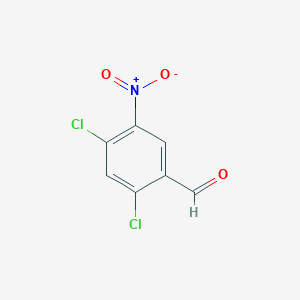
![Benzo[b]thiophene, 5,6-dimethoxy-](/img/structure/B1598345.png)
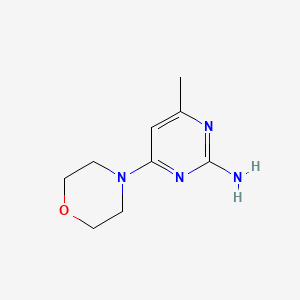
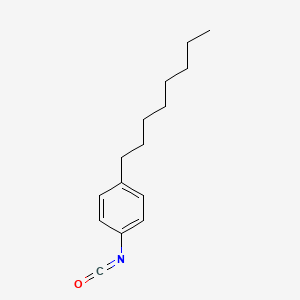
![Methyl 3-[8,18-bis(2-methoxy-2-oxoethyl)-7,12,17-tris(3-methoxy-3-oxopropyl)-3,13-dimethyl-22,24-dihydroporphyrin-2-yl]propanoate](/img/no-structure.png)
